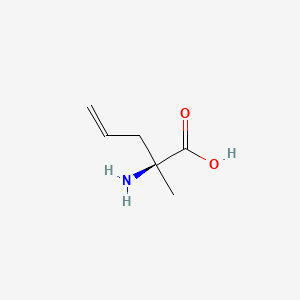
α-ファルネセン-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
α-Farnesene-d6 is a deuterated form of α-Farnesene, a sesquiterpene hydrocarbon. Sesquiterpenes are a class of terpenes that consist of three isoprene units and often have significant biological activities. α-Farnesene is naturally found in the coating of apples and other fruits, contributing to their characteristic aroma. The deuterated form, α-Farnesene-d6, is primarily used in scientific research as a tracer molecule due to the presence of deuterium atoms, which can be tracked using mass spectrometry .
科学的研究の応用
α-Farnesene-d6 is used extensively in scientific research due to its deuterium labeling, which allows for precise tracking in metabolic studies. It is used in:
Chemistry: As a tracer molecule in reaction mechanisms and metabolic pathways.
Biology: To study the behavior of sesquiterpenes in biological systems.
Medicine: In the development of pharmaceuticals and understanding the pharmacokinetics of sesquiterpenes.
Industry: In the production of biofuels, lubricants, and as a precursor for other valuable chemicals
作用機序
Target of Action
α-Farnesene-d6, a variant of α-Farnesene, is a sesquiterpene volatile compound that plays a significant role in plant defense . It is associated with insect attraction and superficial scald of apple and pear fruits during cold storage . The primary targets of α-Farnesene-d6 are the transcription factors MdMYC2 and MdERF3, which regulate α-Farnesene biosynthesis in apple fruit .
Mode of Action
The interaction of α-Farnesene-d6 with its targets results in the activation of the MdAFS promoter, a key component in the biosynthesis of α-Farnesene . This interaction leads to an increase in the transcript levels of MdHMGR2 and MdAFS, thereby enhancing α-Farnesene production .
Biochemical Pathways
The biosynthesis of α-Farnesene involves several biochemical pathways. The mevalonate pathway and the 2-C-methyl-D-erythritol 4-phosphate/1-deoxy-d-xylulose 5-phosphate pathway (MEP pathway) are the primary pathways involved in the synthesis of terpenoids, including α-Farnesene . The overexpression of relevant genes and modification of cofactor specificity in these pathways can increase α-Farnesene production .
Pharmacokinetics
It is known that the compound is highly purified and has a molecular weight of 21039 . It is stored at -20°C for stability .
Result of Action
The action of α-Farnesene-d6 results in increased α-Farnesene production. This compound acts as alarm pheromones in termites and food attractants for the apple tree pest, the codling moth . It is also the chief compound contributing to the scent of gardenia .
Action Environment
The action of α-Farnesene-d6 can be influenced by environmental factors. For instance, the production of α-Farnesene can be increased by recreating the NADPH and ATP biosynthetic pathways in Pichia pastoris . This process involves optimizing biocatalytic reactions and integrating them with natural thylakoid membranes .
生化学分析
Biochemical Properties
α-Farnesene-d6, like its parent compound α-Farnesene, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, α-Farnesene synthase uses farnesyl diphosphate (FPP) as the substrate to catalyze the synthesis of α-Farnesene .
Cellular Effects
Studies on α-Farnesene have shown that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that α-Farnesene synthase plays a crucial role in its synthesis, using FPP as the substrate . This suggests that α-Farnesene-d6 may have similar binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
The effects of α-Farnesene-d6 at different dosages in animal models have not been extensively studied. Given its role as a pheromone in termites and an attractant for certain pests, it is likely that its effects would vary with dosage .
Metabolic Pathways
α-Farnesene-d6 is involved in the mevalonate (MVA) pathway, which is initiated by the first rate-limiting enzyme, 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) . It interacts with enzymes such as farnesyl diphosphate synthase (FPS), which catalyzes the condensation of geranyl diphosphate (GPP) and isopentenyl diphosphate (IPP) to produce farnesyl diphosphate (FPP), the immediate precursor of sesquiterpenes .
Subcellular Localization
The subcellular localization of α-Farnesene-d6 is not well known. Given its role in the MVA pathway, it is likely to be localized in the cytosol where this pathway occurs .
準備方法
Synthetic Routes and Reaction Conditions: α-Farnesene can be synthesized through the mevalonate pathway in engineered microorganisms such as Yarrowia lipolytica. The process involves the overexpression of genes in the mevalonate pathway and α-farnesene synthase genes. The production can be optimized by adjusting fermentation conditions and using lipid feedstock .
Industrial Production Methods: Industrial production of α-Farnesene involves microbial fermentation using engineered strains of Yarrowia lipolytica. The process includes the optimization of metabolic pathways and fermentation conditions to achieve high yields. The use of waste lipid feedstock has been shown to improve the economic value and reduce pollution .
化学反応の分析
Types of Reactions: α-Farnesene undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions can involve halogenation or other electrophilic reagents.
Major Products:
類似化合物との比較
β-Farnesene: An isomer of α-Farnesene, differing by the location of one double bond.
Farnesol: An alcohol form of farnesene, used in perfumery and as an intermediate in the biosynthesis of other terpenes.
Nerolidol: Another sesquiterpene alcohol with applications in flavoring and fragrance industries.
Uniqueness: α-Farnesene is unique due to its role in plant defense and its significant presence in the aroma profile of apples. Its deuterated form, α-Farnesene-d6, is particularly valuable in research for tracking and studying metabolic processes .
特性
CAS番号 |
162189-16-4 |
|---|---|
分子式 |
C₁₅H₁₈D₆ |
分子量 |
210.39 |
同義語 |
(E,E)-3,7,11-Trimethyl-1,3,6,10-dodecatetraene-d6; Farnesene-d6; (3E,6E)-α-Farnesene-d6; (E,E)-α-Farnesene-d6; alpha-Farnesene-d6; trans,trans-α-Farnesene-d6; trans-2,6,10-Trimethyl-2,6,9,11-dodecatetraene-d6; trans-3,7,11-Trimethyl-1,3,6,10-dodecate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-chloroethyl)-9-oxo-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1144515.png)
![8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B1144518.png)




